
N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide
Übersicht
Beschreibung
N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide is a chemical compound with potential applications in scientific research. It is a hydrazinecarbothioamide derivative that has been synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
Molecular Characterization and Biological Investigations
N-(pyridin-2-yl)hydrazinecarbothioamide has been synthesized and characterized using techniques such as single-crystal X-ray and spectroscopy. Its molecular properties, including geometry optimization, vibrational frequencies, and non-linear optical properties, were studied using the Jaguar program. The molecule's docking study against bacteria like Escherichia coli and Staphylococcus aureus was performed using Schrödinger suite program (Abu-Melha, 2018).
Antifungal Activity
A study synthesized novel hydrazinecarbothioamides and evaluated them for antifungal activity against various strains, including Microsporum gypseum and Candida albicans. Some compounds showed moderate antifungal activity, with specific derivatives demonstrating high activity against certain strains (Göktaş et al., 2014).
Solubility Studies
The solubility of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide was measured in various solvents. The study found that solubility increased with temperature, with highest solubility in polyethylene glycol-400. This research is crucial for pharmaceutical formulation development (Shakeel et al., 2014).
Derivatization Reagents in Liquid Chromatography
N-(Pyridin-3-yl)hydrazinecarbothioamide was synthesized as a derivatization reagent for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry. This reagent enhanced the electrospray ionization response, making it suitable for MS/MS detection (Inoda et al., 2011).
Copper(II) Complexes for DNA Degradation Studies
Cu(II) complexes of N-(pyridin-2-yl)hydrazinecarbothioamide derivatives were prepared for DNA degradation studies. These studies are significant for understanding the interaction of such complexes with biological molecules (El‐Gammal et al., 2012).
Antimicrobial Activity
Several derivatives of N-(pyridin-2-yl)hydrazinecarbothioamide were synthesized and showed activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, indicating their potential as antimicrobial agents (Bhat et al., 2022).
Biochemische Analyse
Biochemical Properties
N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase . The compound’s interaction with ATM kinase involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to the modulation of DNA damage response pathways, which are crucial for maintaining genomic stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to potentiate the efficacy of DNA double-strand break-inducing agents in mouse xenograft models . This suggests that it can enhance the cellular response to DNA damage, leading to increased cell death in cancer cells. Additionally, the compound’s impact on gene expression includes the upregulation of genes involved in DNA repair and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of ATM kinase involves the binding to the enzyme’s active site, preventing its phosphorylation and subsequent activation . This inhibition disrupts the DNA damage response pathway, leading to the accumulation of DNA damage and the activation of apoptotic pathways. The compound may also influence other signaling pathways, contributing to its overall cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound has good preclinical pharmacokinetics, with a low predicted clinical dose and a high maximum absorbable dose . These properties suggest that the compound can maintain its efficacy over extended periods, making it suitable for long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to potentiate the efficacy of approved drugs such as irinotecan and olaparib in disease-relevant mouse models . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound’s interaction with enzymes and cofactors can influence metabolic flux and metabolite levels. For example, the compound’s inhibition of ATM kinase can affect the DNA damage response pathway, leading to changes in the levels of metabolites involved in DNA repair and apoptosis . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound’s good permeability in MDCK cells overexpressing MDR1 and moderate aqueous solubility suggest that it can be efficiently transported and distributed within the body . These properties contribute to the compound’s ability to reach its target sites and exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell. For example, its interaction with ATM kinase suggests that it may localize to the nucleus, where it can influence DNA damage response pathways . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(oxane-4-carbonylamino)-3-pyridin-3-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c17-11(9-3-6-18-7-4-9)15-16-12(19)14-10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2,(H,15,17)(H2,14,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMHWFOHFQYNQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NNC(=S)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-1,3,7-triaza-spiro-[4.4]nonan-4-one hydrochloride](/img/structure/B1409342.png)

![Ethyl 1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1409344.png)
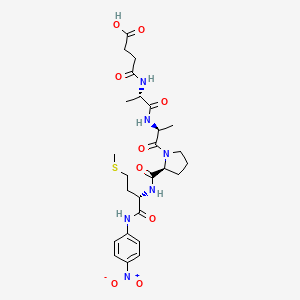
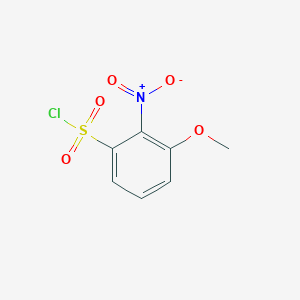


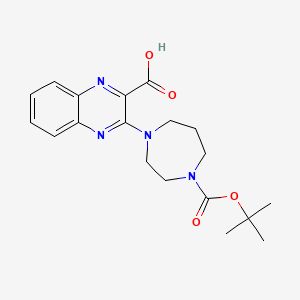

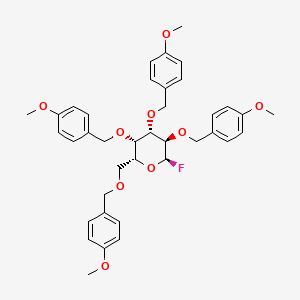
![(S)-2,6-Bis(3,5-dichlorophenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1409358.png)
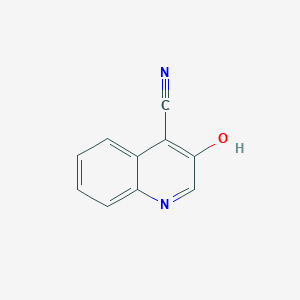
![(2S)-3-Carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1409363.png)

